Tolytriazole Sodium Salt

Description

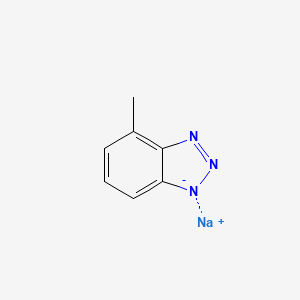

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;4-methylbenzotriazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N3.Na/c1-5-3-2-4-6-7(5)9-10-8-6;/h2-4H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REERYFLJRPUSHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)[N-]N=N2.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N3Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear yellow to amber liquid; [EPA ChAMP: Submission] | |

| Record name | 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium tolyltriazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

63394-06-9, 64665-57-2 | |

| Record name | Sodium 4-tolyltriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063394069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 4(or 5)-methyl-1H-benzotriazolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 4-TOLYLTRIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27034S05ER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tolytriazole Sodium Salt for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Tolytriazole Sodium Salt, a versatile heterocyclic compound with significant applications in corrosion inhibition and materials science. It is designed to equip researchers, scientists, and professionals in drug development with the fundamental knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction: Unveiling the Potential of Tolytriazole Sodium Salt

Tolytriazole Sodium Salt, the sodium salt of tolyltriazole, is a widely recognized and highly effective corrosion inhibitor, particularly for copper and its alloys.[1][2][3] Its utility extends to the protection of other metals as well, including steel, cast iron, cadmium, and nickel.[4] The compound's efficacy stems from its ability to form a robust, passive protective film on metal surfaces, thereby preventing detrimental interactions with corrosive environments.[5][6] This guide will delve into the core properties of Tolytriazole Sodium Salt, its mechanism of action, and standardized protocols for its evaluation, providing a solid foundation for its application in advanced research and development.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of Tolytriazole Sodium Salt is paramount for its effective application. These properties dictate its behavior in various solvents and experimental conditions.

| Property | Value | Source(s) |

| Chemical Name | Sodium 4(or 5)-methyl-1H-benzotriazolide | [7] |

| Synonyms | Tolytriazole Sodium Salt, TTA-Na | |

| CAS Number | 64665-57-2 | [8][9] |

| Molecular Formula | C₇H₆N₃Na | [7][8] |

| Molecular Weight | 155.13 g/mol | [7][8] |

| Appearance | White to off-white crystalline solid or amber transparent liquid (as a 50% aqueous solution) | [1][9][10] |

| Melting Point | -10 °C (for 50% solution) | [8] |

| Boiling Point | 108 °C (for 50% solution) | [8] |

| Density | Approximately 1.3 g/cm³; 1.186-1.196 g/cm³ (for 50% solution) | [9][11] |

| Solubility | Highly soluble in water. Soluble in methanol, benzene, and toluene. | [4][9][12] |

| pH | 8-9 (in a 1% solution); 11.5-12.0 (for 10% solution) | [1][11] |

| Stability | Stable under normal conditions; may degrade in the presence of strong acids or bases and is sensitive to oxidation under harsh conditions. Thermally stable at typical use temperatures. | [9][13] |

The Mechanism of Corrosion Inhibition: A Molecular Perspective

The primary function of Tolytriazole Sodium Salt as a corrosion inhibitor lies in its ability to form a protective, passive film on metal surfaces. This mechanism involves the adsorption of the tolyltriazole anion onto the metal, creating a barrier that impedes corrosive agents.[14]

The process can be visualized as a two-step interaction:

-

Adsorption: The tolyltriazole molecule, with its electron-rich nitrogen atoms in the triazole ring, is attracted to the positively charged metal surface. This leads to the adsorption of the molecule onto the metal.

-

Film Formation: Upon adsorption, the tolyltriazole molecules form a complex with the metal ions, creating a stable, polymeric film. This film acts as a physical barrier, isolating the metal from the corrosive environment. The methyl group on the benzene ring enhances the hydrophobicity of the film, further improving its protective properties.

Figure 1: Conceptual diagram of the corrosion inhibition mechanism of Tolytriazole Sodium Salt on a metal surface.

Experimental Evaluation of Corrosion Inhibition Efficiency

To quantify the effectiveness of Tolytriazole Sodium Salt as a corrosion inhibitor, several standardized experimental protocols are employed. These methods provide reliable and reproducible data on the performance of the inhibitor under specific conditions.

Weight Loss Measurement (Gravimetric Method)

This classical method directly measures the material loss of a metal coupon exposed to a corrosive environment with and without the inhibitor. The inhibition efficiency (IE%) is calculated based on the reduction in the corrosion rate.

Protocol:

-

Specimen Preparation: Prepare metal coupons (e.g., copper, steel) of known dimensions and surface area according to ASTM G1 standard practice.[14][15][16][17][18] This involves polishing the surfaces to a uniform finish, cleaning with appropriate solvents, drying, and weighing accurately.

-

Test Solution Preparation: Prepare the corrosive medium (e.g., acidic, saline solution) and a parallel set of solutions containing various concentrations of Tolytriazole Sodium Salt.

-

Immersion Test: Immerse the prepared coupons in the test solutions for a predetermined period at a constant temperature.

-

Post-Test Cleaning: After the immersion period, remove the coupons, and clean them according to ASTM G1 procedures to remove corrosion products without disturbing the underlying metal.[14][15][16][17][18]

-

Final Weighing: Dry the cleaned coupons and re-weigh them accurately.

-

Calculation of Inhibition Efficiency:

-

Calculate the corrosion rate (CR) in the absence (CR₀) and presence (CRᵢ) of the inhibitor using the formula: CR = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.

-

Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100

-

Figure 2: A typical experimental workflow for the weight loss measurement method.

Electrochemical Techniques

Electrochemical methods offer a more rapid and detailed analysis of the corrosion process and the inhibitor's mechanism.

This technique involves polarizing the metal sample and measuring the resulting current to determine the corrosion current density (i_corr), which is directly proportional to the corrosion rate.

Protocol:

-

Electrochemical Cell Setup: Use a standard three-electrode cell containing the working electrode (metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

-

Working Electrode Preparation: Prepare the working electrode by embedding it in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface to a mirror finish.

-

Test Solution: Fill the cell with the corrosive solution, with and without the inhibitor.

-

Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP until it reaches a steady state.

-

Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.167 mV/s as per ASTM G59).[19]

-

Data Analysis: Plot the logarithm of the current density versus the applied potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

-

Inhibition Efficiency Calculation: IE% = [(i_corr(0) - i_corr(i)) / i_corr(0)] × 100 where i_corr(0) and i_corr(i) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.

Protocol:

-

Cell and Electrode Setup: Use the same setup as for potentiodynamic polarization.

-

Stabilization: Allow the system to stabilize at its OCP.

-

Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

-

Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor indicate the formation of a protective film.

-

Inhibition Efficiency Calculation: IE% = [(R_ct(i) - R_ct(0)) / R_ct(i)] × 100 where R_ct(i) and R_ct(0) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.

Applications in Research and Development

While the primary application of Tolytriazole Sodium Salt is in industrial corrosion inhibition, its unique properties open doors for its use in various research and development fields.

Materials Science

-

Protective Coatings: Tolytriazole and its derivatives can be incorporated into organic coatings to enhance their anti-corrosion properties, particularly for protecting metals in aggressive environments.[20]

-

Nanomaterials: The self-assembly properties of tolyltriazole on metal surfaces can be exploited for the fabrication of functionalized nanomaterials with tailored surface properties.

-

Advanced Lubricants: As an additive in lubricants and hydraulic fluids, it protects metal components from wear and corrosion, extending the operational lifetime of machinery.[20][21]

Potential in Drug Development

The triazole moiety is a well-known pharmacophore present in numerous antifungal and other therapeutic agents. While Tolytriazole Sodium Salt itself is not a drug, its derivatives are being explored for their biological activities. Research has shown that certain tolyltriazole derivatives exhibit promising antifungal properties.[22] This suggests that the tolyltriazole scaffold could serve as a starting point for the design and synthesis of novel drug candidates. Further research in this area is warranted to explore the full therapeutic potential of this class of compounds.

Analytical Quantification

For research and quality control purposes, accurate quantification of Tolytriazole Sodium Salt in various matrices is crucial. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Typical HPLC Method:

-

Column: A reverse-phase C18 column is often suitable.

-

Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol or acetonitrile) can be used.[23]

-

Detection: UV detection at a wavelength where tolyltriazole exhibits strong absorbance (e.g., around 254-280 nm) is typically employed.

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of Tolytriazole Sodium Salt in the sample.

Conclusion

Tolytriazole Sodium Salt is a compound of significant scientific and industrial importance. Its fundamental properties as a corrosion inhibitor, underpinned by a well-understood mechanism of protective film formation, make it an invaluable tool in materials protection. The standardized experimental protocols outlined in this guide provide a robust framework for its evaluation and application in research settings. Furthermore, its potential in advanced materials and as a scaffold for drug discovery highlights the continued relevance and expanding horizons of tolyltriazole chemistry. As a senior application scientist, I encourage the research community to explore the multifaceted nature of this compound to unlock its full potential in addressing contemporary scientific and technological challenges.

References

-

ASTM G1-03(2017)e1, Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens, ASTM International, West Conshohocken, PA, 2017, . ([Link])

-

ASTM International. (2003). Standard Practice for - Preparing, Cleaning, and Evaluating Corrosion Test Specimens1. ASTM G1-03. ([Link])

-

Scribd. (n.d.). Astm G1 03 | PDF | Corrosion | Metals. ([Link])

-

ASTM International. (n.d.). ASTM G1-03 - Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ([Link])

-

WJE. (n.d.). Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ([Link])

-

Ataman Kimya. (n.d.). SODIUM TOLYLTRIAZOLE 50%. ([Link])

-

Ataman Kimya. (n.d.). TOLYLTRIAZOLE 50% SODIUM SALT SOLUTION. ([Link])

-

National Center for Biotechnology Information. (n.d.). Sodium tolyltriazole. PubChem. ([Link])

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Tolyltriazole: A Powerful Corrosion Inhibitor Explained. ([Link])

-

Center for Nuclear Waste Regulatory Analyses. (1990, April 20). TOP-009, Procedure for Conducting and Verifying Potentiodynamic Polarization Tests. ([Link])

-

ASTM International. (n.d.). Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1. ([Link])

-

PolyblueChem. (2025, October 24). Tolytriazole Sodium Salt (CAS: 64665-57-2): Chemical Properties, Production Process, and Applications. ([Link])

-

Gamry Instruments. (2019, June 25). Potentiodynamic and Cyclic Polarization Scans. ([Link])

-

DNV. (n.d.). Potentiodynamic polarization methods. ([Link])

-

Nanjing Richchem Holdings Corporation. (2012). Sodium Tolyltriazole 50%. ([Link])

-

Watson International Ltd. (n.d.). Tolytriazole Sodium Salt(TTA-S)(content 47-53%) CAS 64665-57-2. ([Link])

-

Royal Society of Chemistry. (n.d.). 1,2,3-Triazole-based sequence-defined oligomers and polymers. ([Link])

-

SIELC Technologies. (n.d.). Separation of Sodium tolutriazole on Newcrom R1 HPLC column. ([Link])

-

UNPChemicals. (2024, October 2). Comprehensive Introduction to Tolyltriazole|News. ([Link])

-

MATSEN CHEMIE AG. (n.d.). Tolyltriazole. ([Link])

-

Connect Chemicals. (n.d.). Tolyltriazole | TTA | Distributor | CAS 29385-43-1. ([Link])

-

Schmitt, T. M., & Muzher, E. S. (1981). Determination of 2-mercaptobenzothiazole, tolyltriazole and benzotriazole in coolant formulations by liquid chromatography. Talanta, 28(10), 777–779. ([Link])

-

ResearchGate. (n.d.). Potentiodynamic polarization methods for corrosion measurement | Request PDF. ([Link])

-

Danish Environmental Protection Agency. (2001). Benzotriazole and Tolyltriazole. ([Link])

-

Wikipedia. (n.d.). Tolyltriazole. ([Link])

- Google Patents. (n.d.).

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Synthesis and Properties of Tolyltriazole. ([Link])

- Google Patents. (n.d.).

-

Ataman Kimya. (n.d.). TOLYTRIAZOLE. ([Link])

-

NIFA Reporting Portal. (n.d.). Development of Biobased, Non-toxic Additives to Replace Emerging Inhibitor Contaminants, (Benzo/Tolyl Triazoles, and Derivatives), in Lubricants and Aircraft Deicer Fluids. ([Link])

-

Voutsa, D., Hartmann, A., & Giger, W. (2006). Benzotriazole and tolyltriazole as aquatic contaminants. 1. Input and occurrence in rivers and lakes. Environmental Science & Technology, 40(23), 7240–7247. ([Link])

-

ResearchGate. (2021, August 6). Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment. ([Link])

-

Hart, O. J., et al. (2011). From Dishwasher to Tap? Xenobiotic Substances Benzotriazole and Tolyltriazole in the Environment. Environmental Science & Technology, 45(8), 3493–3499. ([Link])

-

Al-Tannak, N. F., et al. (2021). Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. Journal of Fungi, 7(1), 29. ([Link])

-

Waters. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. ([Link])

Sources

- 1. Sodium Tolyltriazole 50% [tolyltriazole-benzotriazole.com]

- 2. Comprehensive Introduction to Tolyltriazole|News|UNPChemicals [unpchemicals.com]

- 3. Actylis - Tolyltriazole - Azole & Derivatives - Metalworking Applications [solutions.actylis.com]

- 4. nbinno.com [nbinno.com]

- 5. Tolytriazole sodium salt | 64665-57-2 [chemicalbook.com]

- 6. Tolyltriazole | TTA | Distributor | CAS 29385-43-1 | Connect Chemicals [connectchemicals.com]

- 7. Sodium tolyltriazole | C7H6N3Na | CID 23687327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Tolytriazole sodium salt CAS#: 64665-57-2 [m.chemicalbook.com]

- 9. polybluechem.com [polybluechem.com]

- 10. irowater.com [irowater.com]

- 11. watson-int.com [watson-int.com]

- 12. nbinno.com [nbinno.com]

- 13. chempoint.com [chempoint.com]

- 14. img.antpedia.com [img.antpedia.com]

- 15. store.astm.org [store.astm.org]

- 16. scribd.com [scribd.com]

- 17. standards.iteh.ai [standards.iteh.ai]

- 18. Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens | Testing Standard | WJE [wje.com]

- 19. gamry.com [gamry.com]

- 20. Tolyltriazole - MATSEN CHEMIE AG [matsen.de]

- 21. EP2776543B1 - Additive composition comprising a derivative of tolyltriazole - Google Patents [patents.google.com]

- 22. CN101792437B - Tolyltriazole derivatives, preparation method thereof and use thereof - Google Patents [patents.google.com]

- 23. Determination of 2-mercaptobenzothiazole, tolyltriazole and benzotriazole in coolant formulations by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Tolytriazole Sodium Salt: Properties, Mechanisms, and Applications

Executive Summary

Tolytriazole Sodium Salt is the sodium salt of tolyltriazole, an organic compound widely recognized for its exceptional efficacy as a corrosion inhibitor, particularly for copper and its alloys.[1][2] This technical guide provides an in-depth analysis for researchers and industry professionals, covering its fundamental chemical identity, the molecular mechanism behind its protective action, its synthesis, and its diverse applications across various industrial sectors. By forming a durable, passive film on metal surfaces, Tolytriazole Sodium Salt provides critical protection against oxidative and environmental degradation, thereby extending equipment lifespan and ensuring operational integrity in systems ranging from industrial water treatment to automotive coolants.[2][3]

Chemical Identification and Physicochemical Properties

A precise understanding of a compound's identity and properties is foundational to its effective application.

Core Identifiers

The essential identification parameters for Tolytriazole Sodium Salt are summarized below.

| Identifier | Value |

| Chemical Name | Sodium 4(or 5)-methyl-1H-benzotriazolide[4] |

| CAS Number | 64665-57-2[2][4][5][6][7] |

| Molecular Formula | C₇H₆N₃Na[4][5][7][8] |

| Molecular Weight | ~155.13 g/mol [5][9][10] |

| EC Number | 265-004-9[4] |

| Synonyms | TTA-Na, Sodium Tolyltriazole, Tolyltriazole Sodium Salt[2] |

Molecular Structure

Tolytriazole is a derivative of benzotriazole and exists commercially as a mixture of two primary isomers: 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole.[11] The "tolyl" group refers to the methyl group (CH₃) attached to the benzene ring component of the molecule. The sodium salt is formed by the deprotonation of the acidic N-H proton on the triazole ring, resulting in a sodium cation (Na⁺) and a tolyltriazolide anion. This ionic nature is crucial for its solubility and reactivity in aqueous systems.

Caption: Corrosion inhibition workflow of Tolytriazole Sodium Salt.

Key Industrial Applications and Protocols

Tolytriazole Sodium Salt is utilized across a wide spectrum of industries where metal protection is paramount. [12]

-

Industrial Water Treatment: It is a key component in formulations for cooling towers, boilers, and closed-loop heating/cooling systems to prevent corrosion of copper and steel components. [1][2][8]* Metalworking Fluids: It is added to cutting oils, lubricants, and rust preventatives to protect metal surfaces during machining and storage. [1][4]* Engine Coolants and Antifreeze: It provides long-lasting protection for copper and brass components in automotive radiators and cooling systems. [2][12]* Industrial & Metal Cleaners: It is incorporated into cleaning agents to prevent corrosive attack on metal surfaces during the cleaning process. [12]* Electronics: It is used in the manufacturing of printed circuit boards (PCBs) to protect copper circuits and connectors from tarnishing. [12]

Protocol: Gravimetric Evaluation of Corrosion Inhibition (Weight Loss Method)

This protocol provides a validated, step-by-step method to quantify the inhibition efficiency of Tolytriazole Sodium Salt.

Objective: To determine the corrosion inhibition efficiency of Tolytriazole Sodium Salt on copper coupons in a simulated corrosive environment.

Materials:

-

Copper coupons (e.g., C11000, 2"x1"x1/16")

-

Corrosive medium (e.g., 3.5% NaCl solution)

-

Tolytriazole Sodium Salt solution (e.g., 50% stock)

-

Acetone, Ethanol

-

Analytical balance (±0.1 mg)

-

Glass beakers, desiccator, non-metallic hooks

Methodology:

-

Coupon Preparation (Justification: Establishes a clean, uniform surface for repeatable results):

-

Mechanically polish copper coupons with silicon carbide paper (e.g., 600 grit) to remove any existing oxide layer.

-

Degrease the coupons by sonicating in acetone for 5 minutes, followed by rinsing with ethanol.

-

Dry the coupons thoroughly with a stream of nitrogen or in a warm air oven.

-

Weigh each coupon to the nearest 0.1 mg (this is the initial weight, Wᵢ).

-

Store in a desiccator until use to prevent pre-exposure oxidation.

-

-

Experimental Setup (Justification: Simulates controlled corrosive conditions with and without the inhibitor):

-

Prepare two sets of beakers.

-

Blank/Control: Fill with 200 mL of the 3.5% NaCl solution.

-

Test: Fill with 200 mL of the 3.5% NaCl solution and add the desired concentration of Tolytriazole Sodium Salt (e.g., 100 ppm).

-

Suspend one pre-weighed coupon in each beaker using a non-metallic hook, ensuring it is fully immersed.

-

Cover the beakers to prevent evaporation and contamination.

-

-

Immersion (Justification: Allows time for corrosion to occur and for the inhibitor to form its protective film):

-

Leave the coupons immersed for a specified period (e.g., 24, 48, or 72 hours) at a constant ambient temperature.

-

-

Post-Immersion Cleaning (Justification: Removes corrosion products without disturbing the underlying metal to accurately measure metal loss):

-

Carefully remove the coupons from the solutions.

-

Gently clean each coupon with a soft brush in a solution of dilute acid (e.g., 5% H₂SO₄) to remove corrosion products, followed by a thorough rinse with deionized water and ethanol.

-

Dry the coupons completely.

-

Weigh each coupon again to the nearest 0.1 mg (this is the final weight, Wf).

-

-

Calculation of Inhibition Efficiency (IE%):

-

Calculate the weight loss for the blank (ΔW_blank) and the test coupon (ΔW_test).

-

ΔW = Wᵢ - Wf

-

-

Calculate the Inhibition Efficiency using the following formula:

-

IE% = [ (ΔW_blank - ΔW_test) / ΔW_blank ] x 100

-

-

Synthesis and Manufacturing Process

The commercial production of Tolytriazole Sodium Salt is a straightforward and scalable chemical process.

Reaction Pathway: Neutralization of Tolytriazole

The synthesis is an acid-base neutralization reaction. Tolytriazole, a weak acid, is reacted with a strong base, typically sodium hydroxide (NaOH), in an aqueous solution. The hydroxide ion (OH⁻) removes the acidic proton from the triazole ring, forming water and the tolyltriazolide anion, which pairs with the sodium cation. [9][13] Reaction: C₇H₇N₃ (Tolytriazole) + NaOH → C₇H₆N₃Na (Tolytriazole Sodium Salt) + H₂O

Typical Production Workflow

The industrial process is designed for high yield and purity, often resulting in a 50% aqueous solution ready for formulation. [13]

Caption: General manufacturing workflow for Tolytriazole Sodium Salt.

Safety, Handling, and Environmental Considerations

As a Senior Application Scientist, it is imperative to handle all chemical compounds with a thorough understanding of their potential hazards.

Hazard Identification

Tolytriazole Sodium Salt is classified as a hazardous substance. [5][6]* Corrosivity: Causes severe skin burns and eye damage. [9][14]* Toxicity: Harmful if swallowed or inhaled. [14]* Transport: Often classified as a Dangerous Good for transport (UN 3267, Corrosive liquid, basic, organic, n.o.s.). [5][15][16]

Recommended Personal Protective Equipment (PPE)

When handling, especially in concentrated form, the following PPE is mandatory: [14][17][18]* Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.

-

Skin Protection: Wear impervious chemical-resistant gloves (e.g., butyl rubber, neoprene) and protective clothing to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area. If exposure limits may be exceeded, use a NIOSH-approved respirator.

Storage and Disposal

-

Storage: Store in original, tightly closed containers in a cool, well-ventilated area. [15]Avoid storage in galvanized steel containers. [15]* Disposal: Dispose of contents and container in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. [15][17]

Environmental Relevance

Like its parent compound, tolyltriazole is recognized as a persistent organic pollutant that can be detected in aquatic environments. [11]Its release into the environment should be avoided to prevent harm to aquatic life. [17]

Conclusion

Tolytriazole Sodium Salt is a high-performance chemical cornerstone in the field of corrosion science. Its well-understood mechanism of forming a protective film on metal surfaces makes it an indispensable tool for asset protection in numerous industries. Through proper application, guided by the technical principles outlined in this guide, researchers and professionals can effectively leverage its properties to enhance the durability and efficiency of critical systems while adhering to necessary safety and environmental standards.

References

- Sodium Tolyltriazole 50%. (n.d.). NANJING RICHCHEM HOLDINGS CORPORATION.

- Tolytriazole Sodium Salt | CAS 64665-57-2. (n.d.). Santa Cruz Biotechnology.

- Tolyltriazole (sodium) | 64665-57-2. (n.d.). ChemScene.

- Buy Tolytriazole Sodium Salt | 64665-57-2. (n.d.). Smolecule.

- Tolyltriazole 50 % sodium salt solution (TTA50) | CAS 64665-57-2. (n.d.). Connect Chemicals.

- Sodium Tolyltriazole 50% (Cas 64665-57-2). (n.d.). Parchem.

- Tolytriazole Sodium Salt (CAS: 64665-57-2): Chemical Properties, Production Process, and Applications. (2025). PolyblueChem.

- Tolytriazole sodium salt - Safety Data Sheet. (2026). ChemicalBook.

- SODIUM TOLYLTRIAZOLE. (n.d.). Ataman Kimya.

- SODIUM TOLYLTRIAZOLE. (n.d.). Ataman Kimya.

- Understanding Sodium Tolyltriazole: Corrosion Inhibition in Industrial Systems. (n.d.). Bellrock.

- Sodium Tolyltriazole Supplier | 64665-57-2. (n.d.). Riverland Trading.

- Sodium Tolyltriazole 50% (TT50). (n.d.). ChemCeed.

- Production method of tolyltriazole sodium salt. (2014). Google Patents.

- SAFETY DATA SHEET - HTF Copper Inhibitor. (2018). ChemPoint.com.

- Sodium tolyltriazole SDS, 64665-57-2 Safety Data Sheets. (n.d.). ECHEMI.

- MATERIAL SAFETY DATA SHEET - Quadrasperse® CL4890. (2012). ChemPoint.com.

- Sodium tolyltriazole Formula | 64665-57-2. (n.d.). ECHEMI.

- TOLYLTRIAZOLE 50% SODIUM SALT SOLUTION. (n.d.). Ataman Kimya.

- Sodium Tolyltriazole, Tolytriazole Sodium Salt. (n.d.). IRO Group Inc.

- SAFETY DATA SHEET. (n.d.). ChemPoint.com.

- Tolyltriazole. (n.d.). Wikipedia.

- Tolytriazole Sodium Salt, TTA·Na. (n.d.). IRO Water Treatment.

- SODIUM SALT OF TOLYLTRIAZOLE (TTA•NA). (n.d.). Ataman Kimya.

- Sodium tolyltriazole. (n.d.). PubChem, National Institutes of Health.

- Tolytriazole Sodium Salt(TTA-S)(content 47-53%) CAS 64665-57-2. (n.d.). Watson International.

Sources

- 1. Sodium Tolyltriazole 50% [tolyltriazole-benzotriazole.com]

- 2. bellrockchem.com [bellrockchem.com]

- 3. irochemical.com [irochemical.com]

- 4. Tolyltriazole 50 % sodium salt solution (TTA50) | CAS 64665-57-2 | Connect Chemcials [connectchemicals.com]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. parchem.com [parchem.com]

- 8. Sodium Tolyltriazole 50% (TT50) - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 9. Buy Tolytriazole Sodium Salt | 64665-57-2 [smolecule.com]

- 10. Sodium tolyltriazole | C7H6N3Na | CID 23687327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Tolyltriazole - Wikipedia [en.wikipedia.org]

- 12. Sodium Tolyltriazole Supplier | 64665-57-2 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 13. CN103992282A - Production method of tolytriazole sodium salt - Google Patents [patents.google.com]

- 14. files.dep.state.pa.us [files.dep.state.pa.us]

- 15. chempoint.com [chempoint.com]

- 16. chempoint.com [chempoint.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. echemi.com [echemi.com]

This guide provides an in-depth exploration of the primary research applications of Tolytriazole Sodium Salt (TTA-Na), a versatile heterocyclic compound. While widely recognized for its role as a corrosion inhibitor in industrial settings, its utility in research extends into diverse scientific domains. This document is intended for researchers, scientists, and drug development professionals, offering not just a list of applications, but a deeper understanding of the underlying chemical principles and practical experimental methodologies.

Introduction to Tolytriazole Sodium Salt: Properties and Significance

Tolytriazole Sodium Salt is the sodium salt of tolyltriazole, a derivative of benzotriazole with a methyl group on the benzene ring. This seemingly minor structural modification enhances its hydrophobicity and solubility in some organic solvents compared to its parent compound, benzotriazole, broadening its range of applications.[1] TTA-Na is typically available as a light yellow to brownish powder or as a liquid solution, and it is soluble in water and various organic solvents.[2]

| Property | Value | Source |

| Chemical Formula | C₇H₆N₃Na | [3] |

| CAS Number | 64665-57-2 | [3] |

| Molecular Weight | 155.13 g/mol | [3] |

| Appearance | Light yellow to brownish powder or liquid solution | [2] |

| Solubility | Soluble in water and most organic solvents | [2] |

The primary significance of TTA-Na in research stems from its ability to form a stable, protective film on metal surfaces, its UV absorption properties, and its capacity to act as a ligand in coordination chemistry. These fundamental characteristics are the basis for its diverse applications, which will be explored in the subsequent sections.

Core Application: Corrosion Inhibition and Electrochemical Research

The most extensively researched application of Tolytriazole Sodium Salt is in the field of corrosion science, particularly for the protection of copper and its alloys.[3][4] It also exhibits inhibitory effects on other metals, including steel, cast iron, cadmium, and nickel alloys.

Mechanism of Corrosion Inhibition

The efficacy of TTA-Na as a corrosion inhibitor lies in its ability to form a chemisorbed, protective film on the metal surface.[3] This film acts as a physical barrier, isolating the metal from the corrosive environment. The mechanism involves the following key steps:

-

Adsorption: In an aqueous solution, the tolyltriazole anion adsorbs onto the metal surface.[3]

-

Complex Formation: The nitrogen atoms in the triazole ring coordinate with metal ions (e.g., Cu(I)), forming a stable, polymeric complex.

-

Film Formation: This complex grows into a thin, uniform, and robust protective layer that hinders both anodic and cathodic corrosion reactions.[3]

Experimental Protocol: Evaluating Corrosion Inhibition with Potentiodynamic Polarization

A common electrochemical technique to quantify the effectiveness of a corrosion inhibitor is potentiodynamic polarization. This method provides key parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and inhibition efficiency (%IE).

Materials and Equipment:

-

Potentiostat/Galvanostat with corresponding software

-

Three-electrode electrochemical cell

-

Working electrode (e.g., copper coupon of known surface area)

-

Reference electrode (e.g., Saturated Calomel Electrode - SCE)

-

Counter electrode (e.g., platinum or graphite rod)

-

Corrosive medium (e.g., 3.5% NaCl solution)

-

Tolytriazole Sodium Salt

-

Polishing materials (sandpaper of various grits, polishing alumina)

-

Deionized water and acetone for cleaning

Step-by-Step Methodology:

-

Electrode Preparation:

-

Mechanically polish the working electrode with successively finer grades of sandpaper.

-

Polish to a mirror finish using alumina slurry.

-

Rinse with deionized water and degrease with acetone.

-

Dry the electrode and measure its exposed surface area.

-

-

Electrolyte Preparation:

-

Prepare the corrosive medium (e.g., 3.5% NaCl in deionized water).

-

Prepare a series of test solutions by adding varying concentrations of Tolytriazole Sodium Salt (e.g., 10, 50, 100, 200 ppm) to the corrosive medium. A blank solution (corrosive medium without inhibitor) is also required.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

-

Fill the cell with the test solution.

-

Allow the system to stabilize for a set period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).

-

Perform the potentiodynamic polarization scan, typically from -250 mV to +250 mV versus OCP at a slow scan rate (e.g., 0.5 mV/s).

-

-

Data Analysis:

-

From the resulting polarization curve (Tafel plot), determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation.

-

Calculate the inhibition efficiency (%IE) using the following formula: %IE = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] * 100 where icorr(blank) is the corrosion current density in the absence of the inhibitor and icorr(inhibitor) is the corrosion current density in the presence of the inhibitor.

-

Application in Materials Science: UV Protection of Polymers

Tolytriazole and its derivatives are known UV absorbers, a property that is increasingly being explored in polymer science to enhance the photostability of various materials.[5][6] The benzotriazole moiety is an effective chromophore that absorbs harmful UV radiation and dissipates it as thermal energy, thus preventing the photo-oxidative degradation of the polymer matrix.

Mechanism of UV Absorption

The photostabilizing effect of tolyltriazole is attributed to its ability to undergo efficient excited-state intramolecular proton transfer (ESIPT). Upon absorption of UV radiation, the molecule is promoted to an excited state. A rapid and reversible intramolecular proton transfer occurs, followed by non-radiative decay back to the ground state, releasing the energy as heat. This cyclic process allows the molecule to absorb multiple photons without undergoing photodegradation itself.

Experimental Workflow: Incorporation and Evaluation of UV Stability in a Polymer Film

This workflow outlines the general steps for incorporating Tolytriazole Sodium Salt into a polymer film and assessing its photostabilizing effect.

Materials and Equipment:

-

Polymer (e.g., polyvinyl chloride - PVC, polystyrene - PS)

-

Appropriate solvent for the polymer (e.g., tetrahydrofuran - THF, dichloromethane - DCM)

-

Tolytriazole Sodium Salt

-

UV-Vis spectrophotometer

-

Weathering chamber or UV lamp with controlled intensity

-

Spin coater or casting knives

-

Glass or quartz substrates

Step-by-Step Methodology:

-

Preparation of Polymer Solutions:

-

Prepare a stock solution of the polymer in a suitable solvent at a known concentration (e.g., 10% w/v).

-

Prepare a series of solutions by adding different weight percentages of Tolytriazole Sodium Salt (e.g., 0.5%, 1%, 2% relative to the polymer weight) to the polymer stock solution. A control solution without the additive is also required.

-

-

Film Fabrication:

-

Clean the substrates thoroughly.

-

Cast the polymer solutions onto the substrates using a spin coater or casting knife to achieve uniform film thickness.

-

Allow the solvent to evaporate completely in a controlled environment (e.g., a fume hood or a vacuum oven at a mild temperature).

-

-

UV Exposure:

-

Characterize the initial properties of the films (e.g., UV-Vis spectrum, color, surface morphology).

-

Expose the films to a controlled source of UV radiation in a weathering chamber for a specified duration.

-

-

Evaluation of Photodegradation:

-

Periodically remove the samples and monitor changes in their properties.

-

UV-Vis Spectroscopy: Measure the changes in the absorbance spectrum. The formation of new absorption bands can indicate degradation products.

-

FTIR Spectroscopy: Monitor changes in the chemical structure, such as the formation of carbonyl groups, which are indicative of photo-oxidation.

-

Mechanical Testing: Evaluate changes in tensile strength, elongation at break, or other relevant mechanical properties.

-

Visual Inspection: Observe any changes in color (e.g., yellowing) or the appearance of cracks.

-

Applications in Chemical Synthesis and Coordination Chemistry

Tolytriazole Sodium Salt can serve as a versatile building block and ligand in synthetic chemistry.

Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The triazole ring of tolyltriazole provides multiple nitrogen atoms that can coordinate to metal centers, making it a valuable ligand for the synthesis of coordination complexes and metal-organic frameworks (MOFs). While research in this area often utilizes the non-salt form of tolyltriazole, the sodium salt can be a convenient starting material, especially in aqueous or polar solvent systems.

Experimental Protocol: Synthesis of a Copper-Tolytriazole Complex

This is a general procedure for the synthesis of a copper(II)-tolyltriazole complex.

Materials and Equipment:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Tolytriazole Sodium Salt

-

Deionized water

-

Ethanol

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Büchner funnel, filter paper)

-

Drying oven

Step-by-Step Methodology:

-

Solution Preparation:

-

Dissolve a known amount of copper(II) sulfate pentahydrate in deionized water in a beaker with stirring.

-

In a separate beaker, dissolve a stoichiometric amount (e.g., 2 molar equivalents) of Tolytriazole Sodium Salt in a mixture of water and ethanol.

-

-

Reaction:

-

Slowly add the Tolytriazole Sodium Salt solution to the copper sulfate solution with continuous stirring.

-

A precipitate should form. The color of the precipitate will depend on the specific complex formed.

-

Continue stirring the mixture at room temperature or with gentle heating for a set period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with deionized water to remove any unreacted salts, followed by a wash with ethanol to aid in drying.

-

Dry the product in a vacuum oven at a suitable temperature (e.g., 60-80 °C).

-

-

Characterization:

-

The resulting complex can be characterized by various techniques such as FTIR spectroscopy (to confirm the coordination of the triazole ring), elemental analysis, and X-ray diffraction (to determine the crystal structure).

-

Other Noteworthy Research Applications

The unique properties of Tolytriazole Sodium Salt have led to its investigation in several other specialized research areas.

Photographic Antifoggant and Stabilizer

In photographic emulsions, Tolytriazole Sodium Salt can act as an antifoggant and stabilizer.[7] It adsorbs to the surface of silver halide crystals, preventing the formation of fog (unwanted density) during development and stabilizing the emulsion during storage.[7] The mechanism involves the formation of a sparingly soluble silver-tolyltriazole complex on the crystal surface, which inhibits the reduction of unexposed silver halide grains.

Biocidal and Fungicidal Research

Some triazole derivatives have shown biocidal and fungicidal activity.[8] Research into the biological activity of Tolytriazole Sodium Salt is an emerging area, with potential applications in the development of new antimicrobial agents, particularly for the protection of materials from microbial degradation.

Conclusion

Tolytriazole Sodium Salt is a multifunctional compound with a broad spectrum of research applications that extend far beyond its well-established role as a corrosion inhibitor. Its utility in materials science as a UV stabilizer, in coordination chemistry as a versatile ligand, and in specialized fields such as photography and biocidal research, makes it a valuable tool for scientists and researchers. This guide has provided an overview of these applications, with a focus on the underlying scientific principles and practical experimental workflows, to facilitate further exploration and innovation in these exciting research areas.

References

-

Ataman Kimya. (n.d.). TOLYLTRIAZOLE 50% SODIUM SALT SOLUTION. Retrieved from [Link]

-

Ataman Kimya. (n.d.). SODIUM SALT OF TOLYLTRIAZOLE (TTA•NA). Retrieved from [Link]

- Rahim, A. A., et al. (2014). Inhibition of Copper Corrosion by Tolyltriazole in Cooling Systems Using Treated Municipal Wastewater as Makeup Water. International Journal of Corrosion, 2014, 1-10.

-

Ataman Kimya. (n.d.). TOLYLTRIAZOLE 50 % SODIUM SALT SOLUTION. Retrieved from [Link]

- Al-Bonayan, A. M. (2015). Effect of Tolyltriazole on the Corrosion Protection of Copper against Ammonia and Disinfectants in Cooling Systems. International Journal of Electrochemical Science, 10, 6469-6481.

-

NIFA Reporting Portal. (n.d.). Development of Biobased, Non-toxic Additives to Replace Emerging Inhibitor Contaminants, (Benzo/Tolyl Triazoles, and Derivatives), in Lubricants and Aircraft Deicer Fluids. Retrieved from [Link]

-

Bellrock. (n.d.). Understanding Sodium Tolyltriazole: Corrosion Inhibition in Industrial Systems. Retrieved from [Link]

- Google Patents. (n.d.). US5492544A - Lubricant compositions comprising tolyltriazole-derived tri/tetra esters as additives for distillate fuels.

-

Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

- Google Patents. (n.d.). US4657785A - Use of benzo and tolyltriazole as copper corrosion inhibitors for boiler condensate systems.

-

Power Engineering. (2023, February 3). Advanced cooling water treatment concepts (Part 6). Retrieved from [Link]

-

Richin Industry. (n.d.). Tolyltriazole Sodium Salt 50% Aqueous Solution (TTA-Na, TTA-S) Best Pirce. Retrieved from [Link]

- Google Patents. (n.d.). US3271154A - Antifogging and stabilizing agents for photography.

-

IRO Group Inc. (n.d.). Sodium Tolyltriazole, Tolytriazole Sodium Salt. Retrieved from [Link]

-

YouTube. (2020, July 13). Copper Complex Lab Synthesis Week 1, Part 1b. Retrieved from [Link]

-

ResearchGate. (n.d.). Apparatus used for synthesis of tolyltriazole poly ethoxide. Retrieved from [Link]

-

PubChem. (n.d.). Sodium tolyltriazole. Retrieved from [Link]

-

The Light Farm. (n.d.). Photographic Emulsion Chemistry, Part 2 pdf. Retrieved from [Link]

-

MDPI. (2023, June 27). Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. Retrieved from [Link]

-

911Metallurgist. (2016, June 8). Flotation Reagents: Uses and Advantages in Ore Processing. Retrieved from [Link]

- Google Patents. (n.d.). CN103992282A - Production method of tolyltriazole sodium salt.

-

Kirk D. Keyes Photography. (n.d.). Photographic-Emulsions-by-E-J-Wall-1929.pdf. Retrieved from [Link]

-

Arkivoc. (n.d.). Polymerizable UV absorbers for the UV stabilization of polyesters. I. Design, synthesis and polymerization of a library of UV ab. Retrieved from [Link]

-

Photrio.com Photography Forums. (2008, April 17). Photographic Emulsion Stabliizers. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Some azine and azole derivatives as antioxidant additives for lithium lubricating grease. Retrieved from [Link]

-

Semantic Scholar. (2021, December 22). Modifications of Polymers through the Addition of Ultraviolet Absorbers to Reduce the Aging Effect of Accelerated and Natural Irradiation. Retrieved from [Link]

-

MDPI. (2024, July 4). Additives for Lubricating Oil and Grease: Mechanism, Properties and Applications. Retrieved from [Link]

-

ResearchGate. (2015, October 31). (PDF) PHOTOGRAPHIC EMULSION PREPARATION AND CHARACTERISTIC STUDIES OF PANCHROMATIC FILM. Retrieved from [Link]

-

Issuu. (n.d.). Flotation reagents in the mineral processing. Retrieved from [Link]

-

Schem.net. (2023, April 20). How UV light Absorbers Protect Polymers from UV light Degradation?. Retrieved from [Link]

-

CNLITE Mineral Processing Reagents. (n.d.). Flotation Reagents for Mineral Processing Application. Retrieved from [Link]

-

MDPI. (n.d.). Special Issue : Flotation in Mineral Processing. Retrieved from [Link]

-

Borregaard. (n.d.). Mineral processing reagents for flotation, leaching and rheology. Retrieved from [Link]

-

ResearchGate. (2025, October 26). Electrochemical and Gravimetric Study on the Corrosion and Corrosion Inhibition of Pure Copper in Sodium Chloride Solutions by Two Azole Derivatives. Retrieved from [Link]

-

ResearchGate. (2022, January 9). (PDF) Polymers Modifications through Ultraviolet Absorbers Addition. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Electrochemical and Spectroscopic Study of Benzotriazole Films Formed on Copper, Copper-zinc Alloys and Zinc in Chloride Solution. Retrieved from [Link]

-

MDPI. (n.d.). Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy. Retrieved from [Link]

-

ARC Journals. (n.d.). Production of Lithium and Sodium Lubricating Greases. Retrieved from [Link]

Sources

- 1. Comparison of Tolyltriazole and Benzotriazole - IRO Water Treatment [irowater.com]

- 2. bellrockchem.com [bellrockchem.com]

- 3. Tolyltriazole Sodium Salt, TTA·Na - IRO Water Treatment [irowater.com]

- 4. irochemical.com [irochemical.com]

- 5. specialchem.com [specialchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Photographic Emulsion Stabliizers | Photrio.com Photography Forums [photrio.com]

- 8. mdpi.com [mdpi.com]

Tolytriazole Sodium Salt: A Comprehensive Technical Guide to Synthesis and Structural Elucidation

This guide provides an in-depth exploration of the synthesis pathways and structural analysis of Tolytriazole Sodium Salt, a crucial corrosion inhibitor with widespread industrial applications. Designed for researchers, chemists, and professionals in materials science and drug development, this document offers a detailed examination of the chemical processes and analytical techniques that underpin the production and quality control of this important compound.

Introduction to Tolytriazole and its Sodium Salt

Tolytriazole, a derivative of benzotriazole, is a heterocyclic aromatic compound that exists as a mixture of two isomers: 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole. Its efficacy as a corrosion inhibitor, particularly for copper and its alloys, stems from its ability to form a stable, protective film on the metal surface. The sodium salt of tolytriazole is often preferred in industrial applications due to its increased solubility in aqueous systems.

The fundamental reaction for producing tolytriazole involves the diazotization of o-toluidine followed by cyclization. The subsequent neutralization with sodium hydroxide yields the sodium salt. Understanding the nuances of this synthesis and the precise methods for structural verification is paramount for ensuring product quality and performance.

Synthesis of Tolytriazole Sodium Salt

The primary route for the industrial synthesis of tolytriazole involves the reaction of o-toluenediamine with sodium nitrite in the presence of an acid, followed by neutralization.

Core Synthesis Pathway

The synthesis can be conceptually broken down into two main stages: the formation of the tolytriazole intermediate and its subsequent conversion to the sodium salt.

Caption: Generalized synthesis pathway for Tolytriazole Sodium Salt.

Experimental Protocol: Synthesis of Tolytriazole

The following protocol is a representative example of the synthesis of tolytriazole.

Materials:

-

o-Toluenediamine

-

Sodium Nitrite

-

Glacial Acetic Acid

-

Deionized Water

-

Sodium Hydroxide

-

Activated Carbon

Procedure:

-

Diazotization and Cyclization:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a solution of o-toluenediamine in aqueous acetic acid is prepared.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled o-toluenediamine solution, maintaining the temperature below 10 °C. The molar ratio of o-toluenediamine to sodium nitrite is typically in the range of 1:1 to 1:1.2.[1]

-

After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at the same temperature to ensure complete diazotization.

-

The ice bath is then removed, and the mixture is allowed to warm to room temperature and then heated to facilitate the cyclization reaction, forming tolytriazole.[1] The exact temperature and duration of heating can vary depending on the specific industrial process.[2]

-

-

Neutralization and Salt Formation:

-

To the reaction mixture containing tolytriazole, a solution of sodium hydroxide is added in batches with stirring.[3][4]

-

The addition of sodium hydroxide neutralizes the acidic reaction medium and converts the tolytriazole to its sodium salt. The pH of the solution is adjusted to be alkaline, typically above 7.[5]

-

-

Purification:

-

For decolorization and removal of impurities, activated carbon is added to the solution.[3][4][6]

-

The mixture is heated (e.g., to 50-60 °C) and stirred for a period to allow for adsorption of impurities onto the activated carbon.[3]

-

The hot solution is then filtered to remove the activated carbon and other solid impurities.[3][4]

-

The resulting filtrate is a solution of Tolytriazole Sodium Salt. Cooling the filtrate yields the final product.[3]

-

Causality and Experimental Choices:

-

Low Temperature for Diazotization: The diazotization reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Maintaining a low temperature (0-5 °C) is critical to prevent decomposition of the diazonium intermediate and minimize the formation of unwanted byproducts.

-

Acidic Medium: The presence of an acid, such as acetic acid or hydrochloric acid, is essential for the formation of nitrous acid (from sodium nitrite), which is the active diazotizing agent.[7][8]

-

Use of Activated Carbon: Activated carbon possesses a high surface area and porosity, making it an excellent adsorbent for colored impurities and other organic byproducts that may have formed during the synthesis.

-

Hot Filtration: Filtering the solution while it is hot is important because the solubility of Tolytriazole Sodium Salt is higher at elevated temperatures. This prevents premature crystallization of the product on the filter medium, which would lead to a lower yield.

Structural Analysis and Characterization

A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and assess the purity of the synthesized Tolytriazole Sodium Salt.

Caption: Workflow for the structural analysis of Tolytriazole Sodium Salt.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

-

Expected Absorptions: The FTIR spectrum of tolytriazole is characterized by several key absorption bands. A broad band in the region of 3000-3400 cm⁻¹ is indicative of the N-H stretching vibration of the triazole ring. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations can be found in the 1200-1350 cm⁻¹ range. The presence of the methyl group will give rise to C-H stretching and bending vibrations.

-

Protocol: A small amount of the dried Tolytriazole Sodium Salt is mixed with potassium bromide (KBr) and pressed into a pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.

-

Interpretation: The presence of the characteristic absorption bands confirms the presence of the tolytriazole structure. The absence of significant peaks corresponding to impurities (e.g., starting materials) is an indication of the product's purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are valuable for the characterization of tolytriazole.

-

¹H NMR: The ¹H NMR spectrum of tolytriazole will show signals corresponding to the aromatic protons on the benzene ring and the protons of the methyl group. The chemical shifts and coupling patterns of the aromatic protons can help to distinguish between the 4-methyl and 5-methyl isomers. The methyl group will appear as a singlet.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbons of the benzene ring, the triazole ring, and the methyl group.

-

Protocol: A sample of Tolytriazole Sodium Salt is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) and placed in an NMR tube. The spectrum is then acquired on an NMR spectrometer.

-

Interpretation: By analyzing the chemical shifts, integration, and coupling constants in the ¹H and ¹³C NMR spectra, the exact structure of the tolytriazole isomers can be confirmed, and the ratio of the isomers in the mixture can be determined.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. It is particularly useful for determining the purity of the Tolytriazole Sodium Salt and for separating the 4- and 5-methyl isomers.[2][5]

-

Methodology: A reversed-phase HPLC method is typically employed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.[2][9] A UV detector is commonly used for detection, as the aromatic rings of tolytriazole absorb UV light.[2]

-

Protocol:

-

A standard solution of Tolytriazole Sodium Salt of known concentration is prepared.

-

The HPLC system is equilibrated with the mobile phase.

-

A known volume of the standard solution is injected into the HPLC system.

-

The chromatogram is recorded, and the retention times of the isomer peaks are noted.

-

A calibration curve is generated by injecting a series of standard solutions of different concentrations.

-

The sample solution is then injected, and the peak areas are used to quantify the amount of each isomer and any impurities present.

-

-

Data Interpretation: The chromatogram will show distinct peaks for the 4-methyl and 5-methyl isomers of tolytriazole, allowing for their individual quantification. The presence of any other peaks would indicate impurities. The total peak area of the tolytriazole isomers compared to the total area of all peaks gives a measure of the product's purity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

-

Technique: Electrospray ionization (ESI) is a common ionization technique for analyzing tolytriazole.[8]

-

Expected Results: The mass spectrum of tolytriazole will show a molecular ion peak corresponding to its molecular weight (133.15 g/mol for the neutral molecule).[1] The fragmentation pattern can provide further confirmation of the structure.

-

Protocol: A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Interpretation: The presence of the correct molecular ion peak confirms the identity of the compound. Analysis of the fragmentation pattern can help to differentiate between isomers and identify any impurities.

Data Summary

| Technique | Parameter Measured | Typical Results for Tolytriazole |

| FTIR | Vibrational frequencies of functional groups | N-H stretch (~3000-3400 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), C=C stretch (1450-1600 cm⁻¹), C-N stretch (1200-1350 cm⁻¹) |

| ¹H NMR | Chemical shifts and coupling constants of protons | Signals for aromatic and methyl protons, allowing isomer differentiation. |

| ¹³C NMR | Chemical shifts of carbon atoms | Distinct signals for each carbon, confirming the carbon skeleton. |

| HPLC | Retention time and peak area | Separation of 4- and 5-methyl isomers, quantification of purity. |

| Mass Spec | Mass-to-charge ratio (m/z) | Molecular ion peak confirming the molecular weight. |

Conclusion

The synthesis of Tolytriazole Sodium Salt is a well-established process that relies on the fundamental principles of diazotization and cyclization chemistry. Careful control of reaction conditions is crucial for achieving a high yield and purity of the final product. A comprehensive suite of analytical techniques, including FTIR, NMR, HPLC, and Mass Spectrometry, is essential for the unambiguous structural elucidation and quality control of this industrially significant corrosion inhibitor. The application of these methods in a synergistic manner provides a robust framework for ensuring the integrity and performance of Tolytriazole Sodium Salt in its various applications.

References

- CN103992282A - Production method of tolytriazole sodium salt - Google P

-

Tolyltriazole - Wikipedia. (URL: [Link])

-

High Performance Liquid Chromatographic Determination of Aromatic Triazole Corrosion Inhibitors in Aqueous Solutions - Oxford Academic. (URL: [Link])

-

1H-Benzotriazole, 5-methyl- - the NIST WebBook. (URL: [Link])

-

Benzotriazole (BTA) and Tolyltriazole (TTA) - Vulpes Corp. (URL: [Link])

-

Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed. (URL: [Link])

- Process for the preparation of pure tolutriazoles - US3970667A - Google P

-

Comprehensive Introduction to Tolyltriazole|News - UNPChemicals. (URL: [Link])

-

Cromatogramma TIC tolyltriazole - UniTo. (URL: [Link])

- CN101607946A - The method of purification of tolytriazole sodium salt - Google P

- Tolyltriazole process - US5914409A - Google P

-

Process for making triazoles - European Patent Office - EP 0075459 B1. (URL: [Link])

-

Determination of 2-mercaptobenzothiazole, tolyltriazole and benzotriazole in coolant formulations by liquid chromatography - PubMed. (URL: [Link])

Sources

- 1. 1H-Benzotriazole, 5-methyl- [webbook.nist.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. CN103992282A - Production method of tolytriazole sodium salt - Google Patents [patents.google.com]

- 4. Sodium tolyltriazole | C7H6N3Na | CID 23687327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. watson-int.com [watson-int.com]

- 7. researchgate.net [researchgate.net]

- 8. iris.unito.it [iris.unito.it]

- 9. Determination of 2-mercaptobenzothiazole, tolyltriazole and benzotriazole in coolant formulations by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Tolytriazole Sodium Salt in Material Preservation

An In-depth Technical Guide to Tolytriazole Sodium Salt: Properties, Mechanisms, and Applications

In the landscape of industrial chemistry, the fight against corrosion is a multi-billion dollar endeavor, with the global cost estimated to be equivalent to 3.4% of the world's GDP.[1][2] Unchecked corrosion leads to equipment failure, operational downtime, and significant safety hazards. Within the arsenal of corrosion inhibitors, azole compounds stand out for their remarkable efficacy, particularly for protecting copper and its alloys. Tolytriazole Sodium Salt (TTA-Na), the sodium salt of tolyltriazole, has emerged as a cornerstone of corrosion inhibition strategies in diverse and demanding environments.[3]

This guide, prepared from the perspective of a senior application scientist, delves into the core scientific principles of Tolytriazole Sodium Salt. We will move beyond a simple recitation of facts to explore the causality behind its function—from its fundamental physicochemical properties to its sophisticated mechanism of action and its practical application in the field. The objective is to provide researchers, scientists, and drug development professionals with a robust technical understanding grounded in verifiable scientific literature.

Physicochemical Profile of Tolytriazole Sodium Salt

Understanding the fundamental properties of TTA-Na is the first step in appreciating its function and application. TTA-Na is typically supplied as a 50% aqueous solution, which is a clear, pale yellow to amber liquid. This high water solubility is a key practical advantage, allowing for easy incorporation into a wide range of aqueous formulations across various pH levels without sacrificing effectiveness. The compound is a mixture of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole isomers.[4]

Table 1: Key Physicochemical Properties of Tolytriazole Sodium Salt

| Property | Value | Source(s) |

| CAS Number | 64665-57-2 | [3] |

| Molecular Formula | C₇H₆N₃Na | [5] |

| Molecular Weight | 155.13 g/mol | [5] |

| Appearance | Clear to slightly yellow/amber liquid (for 50% solution) | |

| Solubility | Fully soluble in water; soluble in various organic solvents | |

| Density (50% Soln.) | ~1.20 - 1.25 g/cm³ | |

| pH (10% Soln.) | 10.5 - 12.0 (Alkaline) | |

| Boiling Point | >100 °C (for 50% solution) | |

| Flash Point | >100 °C |

Synthesis and Manufacturing Overview

From a process chemistry standpoint, the synthesis of Tolytriazole Sodium Salt is a straightforward and scalable neutralization reaction. The process is valued for its simplicity, use of readily available raw materials, and high yield, making TTA-Na a cost-effective solution for industrial use.[6]

Generalized Synthesis Protocol

The core of the manufacturing process involves the reaction of Tolytriazole (the parent acid) with a strong base, typically sodium hydroxide, in an aqueous medium.

-

Charging the Reactor : A reaction vessel is charged with deionized water, followed by the addition of solid Tolytriazole.[6][7]

-

Neutralization : A concentrated solution of sodium hydroxide is added gradually to the stirred mixture.[6][7] The exothermic nature of this acid-base reaction requires careful temperature control, often maintaining the reaction at or near room temperature during the addition phase.

-

Reaction Completion : The mixture is stirred for a set duration to ensure the reaction goes to completion.[6][7] The endpoint can be monitored by pH measurement.

-

Purification (Decolorization) : To meet quality specifications for clarity and color, activated carbon is often added to the solution. The mixture is then heated (e.g., to 50-60°C) and held for a period to allow the activated carbon to adsorb impurities.[6][7]

-

Filtration : The hot solution is filtered to remove the activated carbon and any other solid residues.[6][7]

-

Final Product : The resulting clear filtrate is the final Tolytriazole Sodium Salt solution, which is then cooled and packaged.[6] Product yield can be greater than 98.5%.[6]

Key Industrial Applications

The combination of high efficacy at low concentrations, stability across a range of conditions, and compatibility with other treatment chemicals makes TTA-Na a versatile inhibitor used across numerous industries. [3] Table 2: Summary of Major Applications for Tolytriazole Sodium Salt

| Industry/Application | Function & Rationale | Typical Concentration | Source(s) |

| Industrial Water Treatment | Protects copper and copper alloy components in cooling towers, boilers, and closed-loop systems from corrosion by circulating water. | 2-10 mg/L | [3] |

| Engine Coolants/Antifreeze | Prevents corrosion of radiators, water pumps, and other metal parts in automotive cooling systems. Often used with other inhibitors for multi-metal protection. | Varies by formulation | [3][8] |

| Metalworking Fluids | Provides corrosion protection to metal parts during machining, cutting, and grinding operations. | Varies | [9] |

| Hydraulic Fluids & Lubricants | Prevents corrosion of internal metal components exposed to moisture or other corrosive elements. | Varies | [10] |

| Paints & Coatings | Added to enhance the corrosion resistance of coatings applied to metal surfaces, especially in automotive and marine applications. | Varies | [10] |

| Electronics | Protects copper circuitry and connectors on printed circuit boards (PCBs) from corrosion-related failures. | Varies | |

| Metal Cleaners & Polishes | Acts as an inhibitor to prevent corrosion (flash rusting) during and after cleaning processes. | Varies | [3] |

Analytical Methodologies: Quantifying TTA-Na

For quality control and system monitoring, particularly in applications like engine coolants, a reliable method for quantifying the concentration of TTA-Na is essential. High-Performance Liquid Chromatography (HPLC) is a well-established and robust technique for this purpose. [11][12]

Self-Validating HPLC Protocol for TTA-Na in Engine Coolants

The rationale for this protocol is to provide a direct, rapid, and accurate measurement with minimal sample preparation. The use of a C18 column is standard for reverse-phase chromatography of organic molecules like TTA. UV detection is suitable as the aromatic benzotriazole structure absorbs UV light. A wavelength of 254 nm is often chosen for its general applicability and sensitivity for TTA. [11] Step 1: Standard Preparation

-

Prepare a stock solution of known TTA-Na concentration in a water/methanol mixture.

-

Create a series of calibration standards (e.g., 0, 2, 5, 10, 15 mg/L) by serially diluting the stock solution. The diluent should match the mobile phase composition to avoid peak distortion. This step is critical for building a calibration curve to quantify the unknown sample.

Step 2: Sample Preparation

-

Aliquot a precise volume of the engine coolant sample (e.g., 2-4 mL) into a volumetric flask (e.g., 50 mL). [11]* Dilute the sample with a mixture of water and methanol. [11]The dilution factor must be recorded accurately for the final calculation.

-

For used coolants, filtration through a 0.45 µm syringe filter may be necessary to remove particulate matter that could damage the HPLC column.

Step 3: Chromatographic Conditions

-

Instrument : Standard HPLC system with a UV detector.

-

Column : C18 reverse-phase column.

-

Mobile Phase : Isocratic system, typically a mixture of methanol and an aqueous buffer (e.g., sodium acetate). [12]* Flow Rate : ~1.0 mL/min.

-

Detection : UV absorbance at 254 nm. [11]* Injection Volume : 10-20 µL.

Step 4: Analysis and Quantification

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve's linearity (R² > 0.999) validates the method over the tested range.

-

Inject the prepared coolant sample.

-

Identify the TTA peak based on its retention time compared to the standards.

-

Calculate the concentration in the sample using the peak area and the calibration curve, remembering to account for the initial dilution factor.

Toxicological and Environmental Profile

A comprehensive technical assessment requires a clear understanding of the material's safety and environmental impact.

Human Health and Safety

Tolytriazole Sodium Salt solution is classified as a severe eye irritant and can cause skin burns. [5][13][14]It is harmful if swallowed, with an oral LD50 in rats reported between 640-735 mg/kg. [15][16]Inhalation of mists may cause corrosive damage to the upper respiratory tract. [5] Standard Handling Precautions :

-

Personal Protective Equipment (PPE) : Wear appropriate chemical-resistant gloves, safety goggles, and protective clothing to avoid skin and eye contact. [15][17]* Ventilation : Handle in a well-ventilated area to minimize inhalation of vapors or mists. [17]* First Aid : In case of eye contact, flush with water for at least 15 minutes. For skin contact, wash the affected area with soap and water. If ingested, do not induce vomiting and seek immediate medical attention. [15]

Environmental Fate